![molecular formula C25H25N3O3 B2685196 N-({1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide CAS No. 919976-78-6](/img/structure/B2685196.png)
N-({1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, and its unique chemical structure makes it an interesting target for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
N-({1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide, as part of a broader category of benzimidazole derivatives, has been studied for its synthesis and photophysical properties. Researchers have synthesized novel fluorescent compounds based on benzimidazole, highlighting their thermal stability and dual emission characteristics, which could imply potential applications in materials science and photonics due to their excited state intra-molecular proton transfer (ESIPT) pathway (Padalkar et al., 2011).
Thermal Fragmentation and Rearrangement
Thermal studies on N-aryl-2-furamide derivatives, including compounds structurally related to this compound, have shown significant insights into their stability and decomposition pathways. These findings are crucial for understanding the chemical behavior of such compounds under high temperatures, which could be relevant for their potential applications in chemical synthesis and material science (Gaber et al., 2013).
Anticancer Activity
The exploration of benzimidazole derivatives for their anticancer activity is an area of significant interest. Compounds with a similar structural framework to this compound have been synthesized and evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activities. This suggests potential applications in developing new anticancer agents (Ravinaik et al., 2021).
Antineoplastic and Antifilarial Agents
Research into benzimidazole carbamates, which are structurally related to the compound , has highlighted their potential as antineoplastic and antifilarial agents. These studies provide a foundation for the therapeutic applications of such compounds, indicating a promising avenue for the development of treatments for cancer and filarial infections (Ram et al., 1992).
Antimicrobial and Antiurease Activities
The synthesis and evaluation of benzimidazole derivatives have also revealed their antimicrobial and antiurease activities. These findings suggest potential applications in addressing microbial infections and disorders related to urease activity, further underscoring the versatility of benzimidazole-based compounds in medicinal chemistry (Sokmen et al., 2014).
Safety and Hazards
Sigma-Aldrich, a supplier of various chemicals, states that they do not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
Eigenschaften
IUPAC Name |
N-methyl-N-[[1-[2-(2-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-3-9-19-10-4-7-13-22(19)31-17-15-28-21-12-6-5-11-20(21)26-24(28)18-27(2)25(29)23-14-8-16-30-23/h3-8,10-14,16H,1,9,15,17-18H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAHHAJQHNYHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3CC=C)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
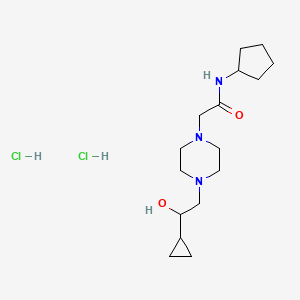
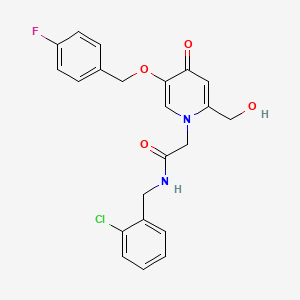
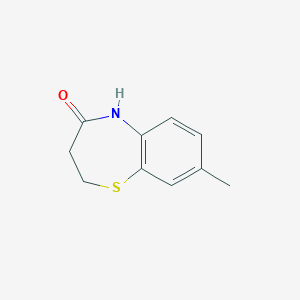
![Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2685119.png)

![Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685122.png)
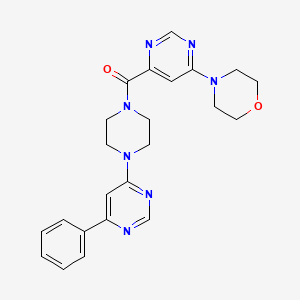

![2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B2685126.png)
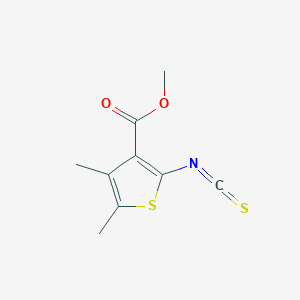
![4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2685129.png)
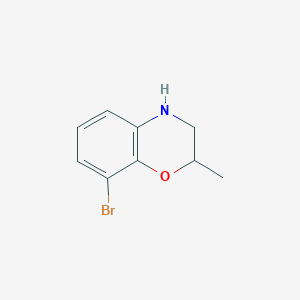
![N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2685132.png)
![2-Ethyl-5-((3-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685135.png)
